

# Application Notes and Protocols: K783-0308 for Surgical Tracking and Visualization

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## Compound of Interest

Compound Name: K783-0308

Cat. No.: B12415520

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## Introduction

Intraoperative fluorescence imaging is a rapidly advancing field that provides real-time, high-contrast visualization of biological structures and processes during surgery.[1][2][3] Near-infrared (NIR) fluorescent probes, in particular, offer significant advantages for surgical guidance due to their ability to penetrate deeper into tissues and produce a higher signal-to-background ratio compared to probes in the visible spectrum.[1][3][4] **K783-0308** is a novel near-infrared fluorescent probe designed for the specific tracking and visualization of targeted tissues during surgical procedures. These application notes provide an overview of **K783-0308**'s properties and detailed protocols for its use in preclinical surgical models.

## Properties of K783-0308

**K783-0308** is a targeted fluorescent probe, meaning it is designed to bind to specific biomarkers present on target cells, such as cancer cells.[2][3] This specificity allows for a high concentration of the probe within the target tissue, enhancing the fluorescence signal and improving the accuracy of tumor margin detection.[2] Alternatively, **K783-0308** can be designed as an "activatable" probe, which remains in a non-fluorescent state until it interacts with a specific enzyme or biomarker within the target microenvironment, further increasing the target-to-background ratio.[2][5][6]

Table 1: Spectroscopic Properties of **K783-0308**

Property	Value
Excitation Wavelength ( $\lambda_{ex}$ )	780 nm
Emission Wavelength ( $\lambda_{em}$ )	810 nm
Molar Extinction Coefficient ( $\epsilon$ )	250,000 M <sup>-1</sup> cm <sup>-1</sup>
Quantum Yield ( $\Phi$ )	0.15
Stokes Shift	30 nm

Table 2: Physicochemical Properties of **K783-0308**

Property	Value
Molecular Weight	~1200 g/mol
Solubility	Soluble in DMSO, PBS
Purity	>95% (HPLC)
Storage	-20°C, protected from light

## Experimental Protocols

### Protocol 1: In Vivo Imaging of K783-0308 in a Murine Tumor Model

This protocol describes the intravenous administration of **K783-0308** and subsequent imaging in a mouse model bearing a subcutaneous tumor.

Materials:

- **K783-0308**
- Phosphate-buffered saline (PBS), sterile
- Dimethyl sulfoxide (DMSO)

- Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
- In vivo imaging system equipped for NIR fluorescence detection
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Probe Preparation:
  - Dissolve **K783-0308** in DMSO to create a 1 mM stock solution.
  - Further dilute the stock solution in sterile PBS to a final injection concentration of 100  $\mu$ M. The final DMSO concentration should be less than 5% to avoid toxicity.
- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).
  - Place the mouse on the imaging system's heated stage to maintain body temperature.
- Probe Administration:
  - Administer 100  $\mu$ L of the 100  $\mu$ M **K783-0308** solution via tail vein injection.
- Fluorescence Imaging:
  - Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.
  - Use an appropriate filter set for NIR imaging (e.g., 760 nm excitation, 800 nm emission).
  - Acquire a brightfield image for anatomical reference.
- Data Analysis:
  - Quantify the fluorescence intensity in the tumor and surrounding healthy tissue using the imaging system's software.

- Calculate the tumor-to-background ratio (TBR) at each time point.

Table 3: Representative Tumor-to-Background Ratios (TBR) Post-Injection

Time Point (hours)	Average Tumor Fluorescence (a.u.)	Average Background Fluorescence (a.u.)	Tumor-to-Background Ratio (TBR)
1	5000	2000	2.5
4	8000	1500	5.3
8	12000	1200	10.0
24	15000	1000	15.0
48	10000	800	12.5

## Protocol 2: Ex Vivo Validation of K783-0308 Accumulation

This protocol validates the in vivo imaging results by examining the fluorescence of excised organs.

Materials:

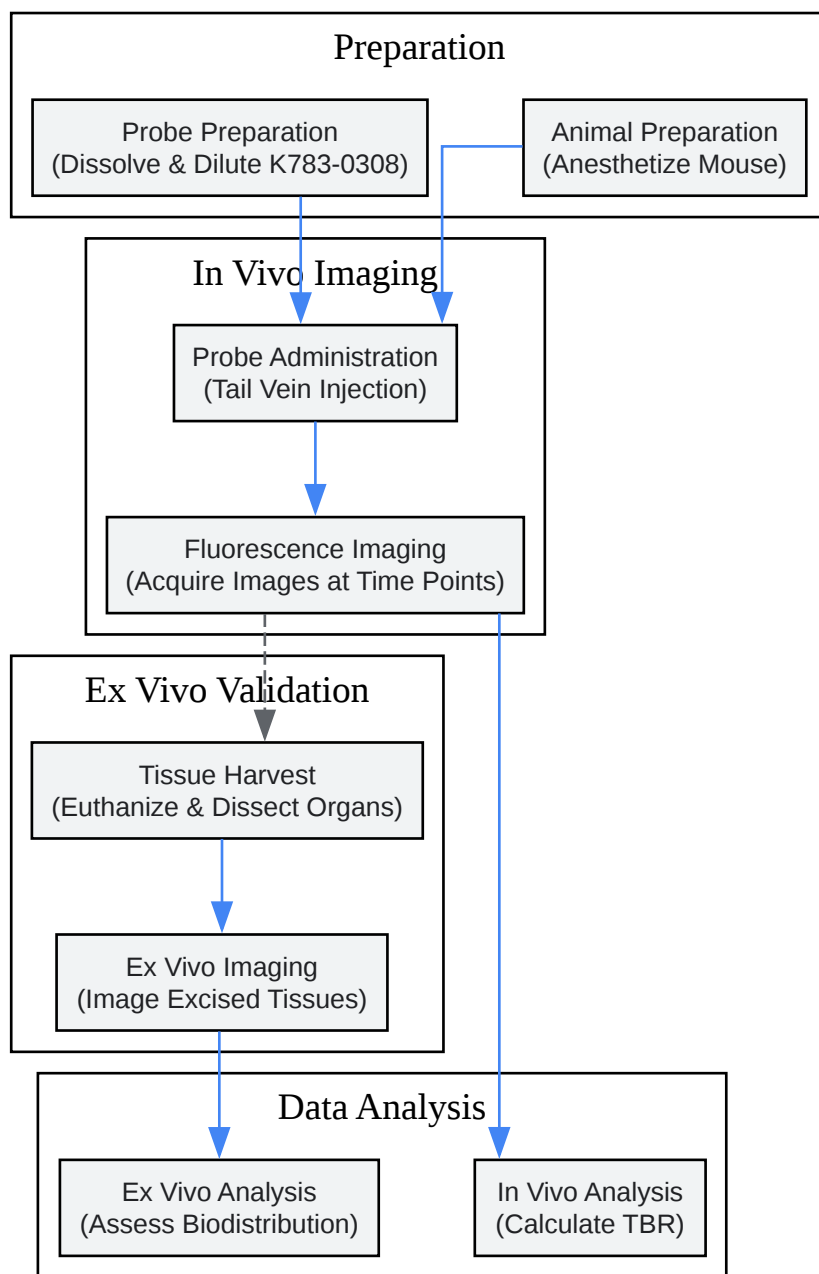
- Mice from Protocol 1
- Surgical tools for dissection
- In vivo imaging system or a dedicated ex vivo imaging system

Procedure:

- Tissue Harvest:
  - At the optimal imaging time point determined in Protocol 1 (e.g., 24 hours), euthanize the mouse.

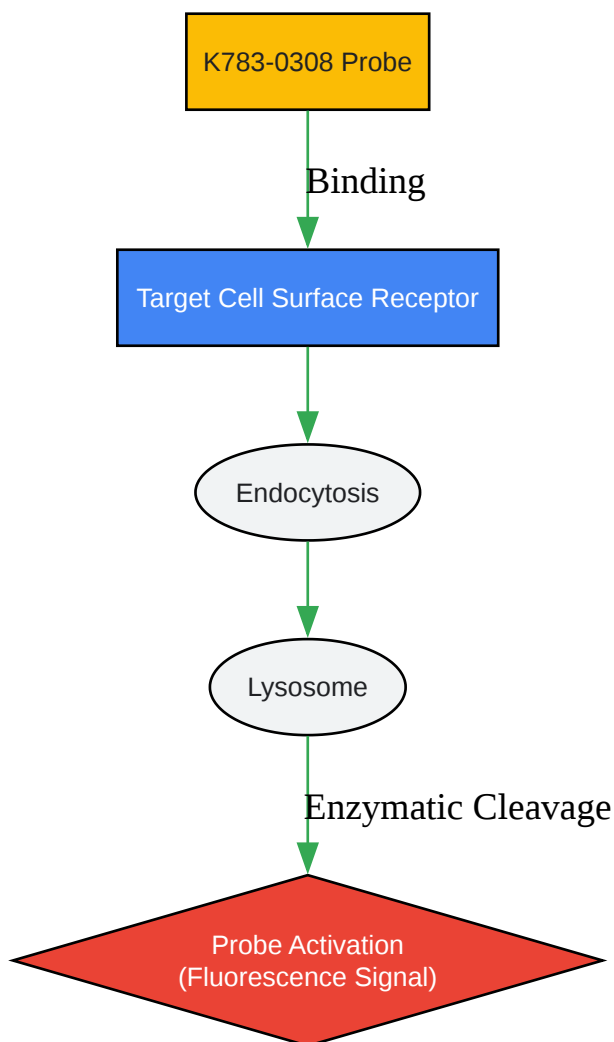
- Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
- Ex Vivo Imaging:
  - Arrange the excised tissues on a non-fluorescent surface.
  - Image the tissues using the same NIR fluorescence imaging settings as in Protocol 1.
- Data Analysis:
  - Quantify the average fluorescence intensity for each organ.
  - Compare the fluorescence intensity of the tumor to that of the other organs to assess biodistribution and specific accumulation.

## Visualizations



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Caption: Experimental workflow for in vivo and ex vivo imaging of **K783-0308**.



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